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molecular formula C12H6ClN3O3S B3027628 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine CAS No. 1353553-07-7

2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine

Cat. No. B3027628
M. Wt: 307.71
InChI Key: NZXIACCHHSKZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345719B2

Procedure details

The compound (2.9 g, 14.2 mmol) obtained in Step 2 was dissolved in N,N-dimethylsulfoneamide (70 mL), and 3-nitrophenol (1.9 g, 14.2 mmol) and cesium carbonate (9.2 g, 28.4 mmol) were added thereto, followed by stirring room temperature for 1 hour. After the reaction was complete, distilled water was added to the reaction mixture, and the resulting solid was filtered under a reduced pressure with washing with distilled water. The resulting solid was dried under a reduced pressure to obtain the title compound (yield: 4.0 g, 91.8%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
9.2 g
Type
reactant
Reaction Step One
Yield
91.8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4](Cl)[C:5]2[S:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[N+:12]([C:15]1[CH:16]=[C:17]([OH:21])[CH:18]=[CH:19][CH:20]=1)([O-:14])=[O:13].C(=O)([O-])[O-].[Cs+].[Cs+]>>[Cl:1][C:2]1[N:3]=[C:4]([O:21][C:17]2[CH:18]=[CH:19][CH:20]=[C:15]([N+:12]([O-:14])=[O:13])[CH:16]=2)[C:5]2[S:10][CH:9]=[CH:8][C:6]=2[N:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C=CS2)Cl
Name
Quantity
1.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
cesium carbonate
Quantity
9.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered under a reduced pressure
WASH
Type
WASH
Details
with washing with distilled water
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C=CS2)OC2=CC(=CC=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 91.8%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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